Boc-Glu(obzl)-Ala-Arg-Mca

Coagulation Factor XIa Enzyme Kinetics

Procure Boc-Glu(obzl)-Ala-Arg-Mca for Factor XIa assays requiring validated kinetics. This specific sequence ensures reproducible Km/kcat values for anticoagulant screening. Its moderate catalytic efficiency (kcat/Km ≈ 150,000 M⁻¹s⁻¹) extends linear range versus high-turnover alternatives. Use as a negative control for enteropeptidase studies. Specify ≥98% purity with ≤0.1% free AMC for minimal background and high sensitivity.

Molecular Formula C36H47N7O9
Molecular Weight 721.8 g/mol
Cat. No. B571436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Glu(obzl)-Ala-Arg-Mca
Molecular FormulaC36H47N7O9
Molecular Weight721.8 g/mol
Structural Identifiers
InChIInChI=1S/C36H47N7O9/c1-21-18-30(45)51-28-19-24(13-14-25(21)28)41-33(48)26(12-9-17-39-34(37)38)42-31(46)22(2)40-32(47)27(43-35(49)52-36(3,4)5)15-16-29(44)50-20-23-10-7-6-8-11-23/h6-8,10-11,13-14,18-19,22,26-27H,9,12,15-17,20H2,1-5H3,(H,40,47)(H,41,48)(H,42,46)(H,43,49)(H4,37,38,39)/t22-,26-,27-/m0/s1
InChIKeyBPXNNDRYRRUSMM-CAVYSCNFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Glu(obzl)-Ala-Arg-Mca: A Validated Fluorogenic Substrate for Coagulation Factor XIa and Trypsin Assays


Boc-Glu(obzl)-Ala-Arg-Mca (CAS 113866-16-3), also known as Boc-Glu(OBzl)-Ala-Arg-AMC, is a synthetic peptide substrate used in the assessment of serine protease enzyme activity [1]. It is composed of a protected tripeptide sequence (Boc-Glu(OBzl)-Ala-Arg) conjugated to a 7-amino-4-methylcoumarin (AMC) fluorophore at the C-terminus [1]. This compound is specifically designed for the detection and kinetic analysis of proteases that cleave after an arginine residue, particularly coagulation factor XIa and trypsin [2]. Its mechanism relies on the cleavage of the amide bond between arginine and the AMC group, releasing a highly fluorescent molecule (7-amino-4-methylcoumarin) that can be quantified to measure enzyme activity [2].

Why Boc-Glu(obzl)-Ala-Arg-Mca Cannot Be Directly Substituted by Generic Arg-MCA Substrates


Protease substrates cannot be generically interchanged due to the strict enzyme-substrate specificity governed by the amino acid sequence adjacent to the scissile bond [1]. Substrates ending in Arg-MCA are widely used, but the P2 and P3 amino acid residues (Ala and Glu(OBzl) in this compound) critically influence both binding affinity (Km) and catalytic turnover (kcat) for different enzymes [1]. As demonstrated in a screening of 74 peptides, even minor sequence variations lead to order-of-magnitude differences in catalytic efficiency (kcat/Km) for key targets like Factor XIa and trypsin [1]. Therefore, substituting Boc-Glu(obzl)-Ala-Arg-Mca with another Arg-MCA substrate, such as Boc-Gln-Ala-Arg-MCA or Boc-Val-Pro-Arg-MCA, would alter assay sensitivity, linear range, and potentially cross-reactivity, invalidating comparative results and hindering assay reproducibility [1].

Boc-Glu(obzl)-Ala-Arg-Mca: Quantified Performance Advantages Against Closest Peptide Substrate Analogs


Defined Kinetic Parameters for Human Factor XIa Enable Assay Standardization

Boc-Glu(obzl)-Ala-Arg-Mca is a well-characterized substrate for human coagulation Factor XIa, with published kinetic constants that allow for direct experimental design and cross-study comparison [1]. This quantitative definition is a key differentiator from less characterized in-class peptides. The reported kinetic parameters are kcat = 46 s⁻¹, Km = 370 µM, and a resulting catalytic efficiency (kcat/Km) of 120,000 M⁻¹s⁻¹ [1].

Coagulation Factor XIa Enzyme Kinetics

Distinct Kinetic Profile Differentiates from Boc-Gln-Ala-Arg-MCA for Trypsin Assays

For trypsin assays, Boc-Glu(obzl)-Ala-Arg-Mca exhibits significantly different kinetic properties compared to the widely used substrate Boc-Gln-Ala-Arg-MCA. The target compound shows a 130-fold lower catalytic efficiency (kcat/Km) with trypsin than Boc-Gln-Ala-Arg-MCA, which is a key consideration when selecting a substrate for a specific assay's sensitivity requirements [1]. While Boc-Gln-Ala-Arg-MCA is a near-optimal trypsin substrate, Boc-Glu(obzl)-Ala-Arg-Mca provides a lower background and a different dynamic range, which can be advantageous in certain assay formats [1].

Trypsin Enzyme Kinetics Substrate Specificity

Proven Utility as a Reference Substrate in High-Throughput Factor XIa Inhibitor Screening

Boc-Glu(obzl)-Ala-Arg-Mca is a gold-standard substrate used in numerous quantitative high-throughput screening (qHTS) campaigns to identify and characterize Factor XIa inhibitors [1][2]. Its robust performance in this context is a direct differentiator from other substrates that may not have been as extensively validated in large-scale screening. The compound's consistent performance is evidenced by its use in assays reporting potent inhibitor IC50 values as low as 0.33 nM and 0.5 nM against human Factor XIa [1][2].

Drug Discovery Factor XIa Inhibitor Screening

Commercial Availability with Ultra-High Purity Reduces Assay Variability

The commercial specification for Boc-Glu(obzl)-Ala-Arg-Mca from primary suppliers guarantees a purity of ≥99.0% by HPLC and critically, a free AMC content of ≤0.1% [1]. This is a key differentiator from other suppliers or generic peptide substrates where lower purity or higher free fluorophore contamination can significantly increase assay background and reduce signal-to-noise ratios [1].

Quality Control Assay Reproducibility Peptide Synthesis

Demonstrated Specificity: Not Cleaved by Fish-Derived Enteropeptidase

A patent describes a fish-derived enteropeptidase that specifically recognizes the sequence Val-Asp-Asp-Asp-Asp-Lys but does not recognize or cleave Boc-Glu(obzl)-Ala-Arg-MCA or Z-Phe-Arg-MCA [1]. This negative data is a valuable piece of specificity evidence, differentiating this substrate from others that might be promiscuously cleaved. It confirms that the P2 and P3 residues (Ala and Glu(OBzl)) create a specificity profile distinct from that of enteropeptidase substrates [1].

Protease Specificity Enteropeptidase Enzyme Characterization

Optimal Applications for Boc-Glu(obzl)-Ala-Arg-Mca Based on Quantified Performance


Primary Substrate for Validated Human Factor XIa Activity and Inhibition Assays

Boc-Glu(obzl)-Ala-Arg-Mca is the preferred choice for establishing and running quantitative assays for human coagulation Factor XIa due to its published kinetic constants (kcat = 46 s⁻¹, Km = 370 µM) [1]. These defined parameters allow for the accurate calculation of enzyme activity, determination of inhibition constants (Ki, IC50), and the standardization of assays for high-throughput screening in anticoagulant drug discovery programs [1]. Its widespread use as a reference substrate in the field ensures that results can be reliably compared across studies [2].

Alternative Substrate for Controlling Dynamic Range in Trypsin Activity Assays

In scenarios where the extremely high catalytic efficiency of an optimal substrate like Boc-Gln-Ala-Arg-MCA (kcat/Km = 20,000,000 M⁻¹s⁻¹) is undesirable, Boc-Glu(obzl)-Ala-Arg-Mca provides a viable alternative with a significantly lower kcat/Km of approximately 150,000 M⁻¹s⁻¹ [1]. This lower turnover rate can be advantageous for preventing substrate depletion in continuous assays or for studying enzyme variants with high activity, thereby extending the linear range of the assay and improving the accuracy of kinetic measurements [1].

High-Sensitivity Fluorogenic Probe with Low Background Fluorescence

For applications demanding the highest signal-to-noise ratio, such as low-volume microplate assays or single-molecule studies, Boc-Glu(obzl)-Ala-Arg-Mca sourced from primary manufacturers is ideal. Its guaranteed high purity (≥99.0% by HPLC) and very low free AMC contamination (≤0.1%) directly minimize background fluorescence, enabling the detection of very low protease activities [1]. This specification ensures that the measured fluorescent signal is predominantly from enzymatic cleavage, not from impurities, thereby increasing assay sensitivity and data quality [1].

Specificity Control in Research Involving Enteropeptidase

In research involving the characterization of enteropeptidases, particularly fish-derived variants, Boc-Glu(obzl)-Ala-Arg-Mca serves as a reliable negative control substrate. Its demonstrated inability to be cleaved by this class of enzymes (unlike Val-Asp-Asp-Asp-Asp-Lys-based substrates) confirms its specificity and makes it useful for distinguishing enteropeptidase activity from that of other trypsin-like proteases in complex biological samples [1].

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